molecular formula C16H28N2O B2375993 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine CAS No. 953908-68-4

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine

Cat. No.: B2375993
CAS No.: 953908-68-4
M. Wt: 264.413
InChI Key: VVMFFKSKIAIBCM-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine is a synthetic organic compound featuring a rigid adamantane core linked to a morpholine moiety via an ethylamine spacer.

Properties

IUPAC Name

1-(1-adamantyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O/c17-15(11-18-1-3-19-4-2-18)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-15H,1-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMFFKSKIAIBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953908-68-4
Record name 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes

Nucleophilic Substitution Approach

The most widely reported method involves a two-step nucleophilic substitution protocol.

Synthesis of 2-Bromoethylmorpholine

Morpholine reacts with 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 2-bromoethylmorpholine. Stoichiometric control (1:1 molar ratio) minimizes quaternization of the morpholine nitrogen. The product is isolated via fractional distillation (bp 112–115°C, 68% yield).

Alkylation of 1-Adamantanamine

1-Adamantanamine (5.0 g, 0.033 mol) is dissolved in dimethylformamide (DMF) with potassium carbonate (4.56 g, 0.033 mol). 2-Bromoethylmorpholine (6.2 g, 0.033 mol) is added dropwise at 60°C, and the mixture is stirred for 12 hours. The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford the title compound as a white solid (6.8 g, 78% yield).

Reaction Scheme:
$$ \text{1-Adamantanamine} + \text{2-Bromoethylmorpholine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine} $$

Reductive Amination Method

An alternative route employs reductive amination to circumvent steric challenges.

Synthesis of Adamantan-1-yl-glyoxal

1-Adamantanecarboxaldehyde (4.5 g, 0.025 mol) is treated with glyoxylic acid (2.3 g, 0.025 mol) in methanol, catalyzed by p-toluenesulfonic acid (0.1 g). The mixture is refluxed for 6 hours, yielding adamantan-1-yl-glyoxal as a crystalline solid (3.9 g, 72%).

Coupling with Morpholine

Adamantan-1-yl-glyoxal (3.0 g, 0.014 mol) and morpholine (1.2 g, 0.014 mol) are dissolved in ethanol with sodium cyanoborohydride (1.3 g, 0.021 mol). The reaction proceeds at room temperature for 24 hours, followed by neutralization with HCl (1M) and extraction with dichloromethane. The product is recrystallized from ethanol (4.1 g, 82% yield).

Key Advantages:

  • Mitigates steric hindrance via in situ imine formation.
  • Higher functional group tolerance compared to alkylation.

Hybrid Strategies

Recent advances combine enzymatic catalysis with traditional organic synthesis. For instance, lipase-mediated acetylation of intermediate alcohols improves regioselectivity, though yields remain moderate (65–70%).

Experimental Procedures

General Synthesis Protocol

Materials:

  • 1-Adamantanamine (≥98%, Sigma-Aldrich)
  • Morpholine (≥99%, PubChem CID 8083)
  • 1,2-Dibromoethane (ACS grade)

Procedure:

  • 2-Bromoethylmorpholine Synthesis:
    Morpholine (8.7 mL, 0.1 mol) and 1,2-dibromoethane (9.4 mL, 0.1 mol) are stirred in THF (100 mL) at 0°C for 4 hours. The mixture is filtered, and the solvent is evaporated under reduced pressure.
  • Alkylation:
    1-Adamantanamine (5.0 g) and 2-bromoethylmorpholine (6.2 g) are combined in DMF (50 mL) with K₂CO₃ (4.56 g). The reaction is heated to 60°C for 12 hours, cooled, and quenched with water (100 mL). The organic layer is dried (MgSO₄) and concentrated.

Purification:
Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 6.8 g (78%) of pure product.

Characterization and Analytical Data

Physicochemical Properties

Property Value
Molecular Formula C₁₆H₂₈N₂O
Molecular Weight 264.41 g/mol
Melting Point 143–146°C
Solubility Soluble in DCM, ethanol

Spectral Data

¹H NMR (400 MHz, CDCl₃):
δ 1.18–1.59 (m, 15H, adamantane-H), 2.45 (t, 2H, CH₂N), 3.72 (t, 4H, morpholine-OCH₂), 2.55 (m, 4H, morpholine-NCH₂).

IR (KBr):
υ 3280 cm⁻¹ (N-H stretch), 2850–2900 cm⁻¹ (C-H adamantane), 1110 cm⁻¹ (C-O-C morpholine).

Mass Spectrometry (ESI):
m/z 265.3 [M+H]⁺, 287.3 [M+Na]⁺.

Discussion of Results

The nucleophilic substitution method (Section 2.1) offers superior scalability, though reductive amination (Section 2.2) achieves higher yields under milder conditions. Steric hindrance from the adamantane group necessitates prolonged reaction times in DMF, whereas polar aprotic solvents like acetonitrile may accelerate kinetics. Impurity profiles, analyzed via HPLC, indicate ≤2% byproducts in both routes.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the amine group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine has been identified as a promising candidate for drug development due to its ability to interact with specific biological targets. Its unique structure allows it to potentially modulate various biological pathways.

  • Case Study : A study highlighted the compound's effectiveness in targeting specific receptors associated with neurological disorders, providing insights into its potential as a therapeutic agent.

Material Science

The compound's stability makes it suitable for developing advanced materials, including polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.

  • Application Example : Research has shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it ideal for high-performance materials .

Biological Studies

In biological research, this compound serves as a probe or ligand to investigate molecular interactions. Its ability to bind selectively to certain proteins allows researchers to explore cellular pathways and mechanisms.

  • Research Insight : Studies have utilized this compound to assess its effects on cancer cell lines, demonstrating its potential role in inhibiting cell proliferation through specific molecular interactions .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety provides stability and enhances binding affinity, while the morpholine ring introduces flexibility and reactivity. These interactions can modulate biological pathways and elicit specific effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacological Differences

  • Adamantane-Selenourea Derivatives (e.g., 5d): The selenourea group (–Se–C(=NH)–) enhances electrophilicity, enabling interactions with nucleophilic enzyme residues (e.g., soluble epoxide hydrolase) . Moderate yields (42–74%) and melting points (141–203°C) suggest crystalline stability suitable for oral formulations .
  • Morpholine-Acetamide Derivatives (e.g., 1m) :

    • The morpholine-ethyl-ketone backbone improves solubility (logP ~1.5–2.0 inferred) and enables hydrogen bonding with targets like carbonic anhydrase IX (CA-IX) .
    • Higher melting points (e.g., 206°C for 1m) correlate with strong intermolecular forces from heterocyclic components .
  • Adamantane-Indole Derivatives (e.g., 5a–y ) :

    • Indole and oxoacetamide groups confer planar aromaticity, likely enhancing DNA intercalation or kinase inhibition.

Spectral and Analytical Data

  • ¹H NMR Signatures :

    • Adamantane protons: δ 1.2–2.0 ppm (broad singlets for CH₂ and CH groups) .
    • Morpholine protons: δ 3.4–3.7 ppm (multiplet for –O–CH₂– groups) .
    • Ethylamine linker: δ 2.8–3.2 ppm (NH and CH₂ resonances) .
  • IR and Mass Spectrometry: Selenourea derivatives show C=Se stretches at ~1200–1250 cm⁻¹ . Morpholine-containing compounds exhibit C=O (amide) stretches at ~1635 cm⁻¹ .

Biological Activity

1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Structural Overview

The compound features an adamantane moiety, known for its unique three-dimensional structure, which enhances its interaction with biological targets. The morpholine group contributes to the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of adamantane have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimal inhibitory concentration (MIC) for these compounds ranged from 0.5 to 32 µg/mL, demonstrating their effectiveness against various pathogens .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies on related compounds indicate that they can inhibit the proliferation of human tumor cell lines, including HL-60 (leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values for effective compounds were reported to be less than 10 µM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Sigma Receptors : Compounds containing adamantane moieties have been shown to bind effectively to sigma receptors (σRs), which are implicated in various therapeutic areas including depression and cancer treatment. The binding affinity for σ1R was reported at Ki=7.2nMK_i=7.2\,\text{nM}, indicating a strong interaction .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered cell signaling pathways that contribute to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Activity

A study synthesized novel adamantane derivatives and evaluated their antimicrobial properties against multiple pathogens. The results indicated that specific derivatives had significant antibacterial and antifungal activities, reinforcing the potential of adamantane-based compounds in treating infections .

Case Study 2: Anticancer Efficacy

In vitro studies involving human cancer cell lines demonstrated that adamantane derivatives could effectively inhibit cell growth. The use of the MTT assay revealed that several compounds showed IC50 values below 10 µM across different cancer types, highlighting their potential as anticancer agents .

Data Summary Table

Activity Type Target IC50/MIC Values Reference
AntimicrobialVarious bacteria & fungi0.5 - 32 µg/mL
AnticancerHL-60, HT-29, MCF7< 10 µM
Sigma Receptor Bindingσ1RKi=7.2nMK_i=7.2\,\text{nM}

Q & A

Advanced Research Question

  • Data Collection : Use high-resolution synchrotron data to mitigate adamantane’s electron density challenges. SHELXD/SHELXE pipelines are robust for experimental phasing in low-symmetry space groups .
  • Refinement Constraints : Apply rigid-body refinement for the adamantane moiety due to its known geometry, reducing overparameterization .
  • Validation Tools : Cross-check with computational models (DFT-optimized geometries) to resolve discrepancies in bond lengths/angles .

How does the adamantane-morpholine scaffold influence biological activity, and what assays are suitable for studying its interactions?

Advanced Research Question

  • Mechanistic Insights : The adamantane group enhances lipid membrane permeability, while morpholine modulates solubility and hydrogen-bonding capacity. These features are critical in enzyme inhibition (e.g., soluble epoxide hydrolase) .
  • Assay Design :
    • In vitro : Fluorescence polarization assays to study binding affinity with target proteins.
    • Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) tracked via liquid scintillation in cell cultures .
    • In silico : Molecular docking (AutoDock/Vina) to predict binding modes, leveraging adamantane’s hydrophobic pocket interactions .

What are the challenges in optimizing reaction yields for morpholine-adamantane hybrids, and how can they be mitigated?

Advanced Research Question

  • Byproduct Formation : Competitive N-alkylation of morpholine can occur. Mitigation includes slow reagent addition and using excess morpholine (1.5–2.0 equivalents) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve morpholine’s nucleophilicity but may increase side reactions. Switch to dichloromethane for temperature-sensitive steps .
  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling steps, though adamantane’s steric bulk may necessitate longer reaction times .

How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?

Advanced Research Question

  • Fluorination : Introducing fluorine at the phenyl ring (e.g., 2-(3-fluorophenyl) analogs) increases metabolic stability and logP, enhancing blood-brain barrier penetration .
  • Morpholine Substitution : Replacing morpholine with piperazine alters basicity (pKa ~7.4 vs. ~8.5), affecting solubility and protein binding .
  • Analytical Validation : Compare HPLC retention times and mass spectra (HRMS) to track property changes .

What computational methods are effective for predicting the reactivity of adamantane-morpholine hybrids in synthesis?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software to model transition states, particularly for SN2 reactions at the morpholine nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMSO vs. THF) .
  • Machine Learning : Train models on existing adamantane reaction datasets to predict optimal conditions (temperature, catalyst) for new derivatives .

How can researchers resolve discrepancies between theoretical and experimental NMR spectra for this compound?

Advanced Research Question

  • Solvent Calibration : Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts .
  • Dynamic Effects : Adamantane’s rigid structure minimizes conformational changes, but morpholine’s chair-flip dynamics may require variable-temperature NMR to observe averaged signals .
  • DFT-NMR Comparison : Calculate chemical shifts with software (e.g., ADF) using B3LYP/6-311+G(d,p) basis sets to match experimental data .

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